Cas no 2094599-36-5 (2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide)
![2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2094599-36-5x500.png)
2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- Z2527340053
- 2-chloro-N-[[1-(1-methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide
- AKOS033937547
- EN300-26614316
- 2094599-36-5
- 2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide
-
- インチ: 1S/C14H15ClN6O2/c1-20-6-4-11(14(20)23)21-8-9(18-19-21)7-17-13(22)10-3-2-5-16-12(10)15/h2-3,5,8,11H,4,6-7H2,1H3,(H,17,22)
- InChIKey: ILTXCHSHTQZEOL-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)C(NCC1=CN(C2C(N(C)CC2)=O)N=N1)=O
計算された属性
- せいみつぶんしりょう: 334.0945014g/mol
- どういたいしつりょう: 334.0945014g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 93Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26614316-0.05g |
2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide |
2094599-36-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide 関連文献
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamideに関する追加情報
Comprehensive Analysis of 2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide (CAS No. 2094599-36-5)
The compound 2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide, identified by its CAS number 2094599-36-5, represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and agrochemical research. Its intricate structure combines a pyridine-3-carboxamide core with a 1,2,3-triazole moiety, linked via a methylene bridge to a 1-methyl-2-oxopyrrolidin-3-yl group. This unique architecture has garnered attention in drug discovery circles, particularly for its potential as a kinase inhibitor or antimicrobial agent.
Recent trends in medicinal chemistry highlight growing interest in triazole-containing compounds due to their metabolic stability and diverse biological activities. The presence of both chloropyridine and oxopyrrolidine fragments in this molecule suggests possible applications in addressing antibiotic resistance – a critical global health challenge. Researchers are particularly intrigued by how the 1,2,3-triazole linker might influence the compound's pharmacokinetic properties, potentially enhancing bioavailability compared to traditional amide-linked analogs.
Synthetic approaches to CAS 2094599-36-5 typically involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a testament to the growing importance of click chemistry in modern drug development. The 2-chloropyridine-3-carboxamide segment offers multiple sites for further derivatization, making this compound a versatile scaffold for structure-activity relationship studies. Computational modeling suggests the N-methyl oxopyrrolidine component may contribute to improved blood-brain barrier penetration, opening possibilities for CNS-targeted therapies.
From a physicochemical perspective, 2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide exhibits moderate lipophilicity (predicted logP ~2.1) balanced by hydrogen bond donor/acceptor groups. This property profile aligns with current drug design paradigms favoring "beyond Rule of 5" molecules for challenging biological targets. The chlorine substituent at the 2-position of the pyridine ring may serve as a handle for further functionalization through cross-coupling reactions.
In agrochemical applications, the structural features of CAS 2094599-36-5 suggest potential as a novel pesticide scaffold. The triazole-pyridine combination mirrors successful commercial fungicides, while the oxopyrrolidine moiety could contribute to improved plant systemic movement. Research into similar compounds has shown activity against fungal CYP51 enzymes, making this molecule particularly relevant as resistance to existing azole fungicides continues to grow worldwide.
Analytical characterization of this compound typically employs LC-MS (showing [M+H]+ at m/z 363.1) and NMR spectroscopy. The 1-methyl-2-oxopyrrolidin-3-yl group produces distinctive signals in the 1H NMR spectrum (δ ~2.0-3.5 ppm), while the triazole proton appears as a sharp singlet near 8.0 ppm. These spectral features facilitate quality control during synthesis and formulation development.
Stability studies indicate that 2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide remains stable under standard storage conditions, with particular attention needed to protect the amide bond from hydrolysis in aqueous environments. The compound's photostability profile suggests it may require light-protected packaging for long-term storage, an important consideration for both research and potential commercial applications.
Patent literature reveals growing interest in this chemical space, with several applications covering similar triazole-pyridine carboxamides for various therapeutic indications. The specific substitution pattern of CAS 2094599-36-5, particularly the 3-oxopyrrolidine attachment point, represents a relatively underexplored area that may offer intellectual property opportunities for innovative pharmaceutical companies.
Environmental fate studies of analogous compounds suggest that the chloropyridine component may undergo relatively rapid photodegradation in soil systems, while the triazole ring demonstrates notable persistence. This combination of properties necessitates thorough ecotoxicological evaluation should this molecule progress toward agricultural applications, particularly regarding potential effects on soil microbiota.
From a drug development perspective, the 2-chloro-N-{[1-(1-methyl-2-oxopyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide scaffold offers multiple opportunities for lead optimization. The chlorine atom could be replaced with other halogens or small alkyl groups to modulate electronic effects, while the N-methyl group on the pyrrolidone ring might be varied to explore steric influences on target binding. Such structural modifications could help address common drug discovery challenges like metabolic stability and target selectivity.
In conclusion, CAS 2094599-36-5 represents a compelling case study in modern heterocyclic chemistry, combining elements of click chemistry, privileged structures, and fragment-based drug design. Its structural complexity and potential biological relevance make it a valuable subject for continued investigation across multiple disciplines, from medicinal chemistry to materials science. As research into triazole-containing pharmaceuticals continues to expand, this particular molecular architecture may yield important insights for addressing some of today's most pressing therapeutic and agricultural challenges.
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